Ethyl ((2-oxo-3-phenyloxazolidin-5-yl)methyl)carbamate
Description
Ethyl ((2-oxo-3-phenyloxazolidin-5-yl)methyl)carbamate is a synthetic carbamate derivative characterized by a central oxazolidinone ring substituted with a phenyl group at position 3 and a carbamate-linked ethyl ester at position 3. This compound’s structure combines the oxazolidinone scaffold—a heterocyclic motif known for its pharmacological relevance (e.g., antibacterial activity)—with a carbamate functional group, which is prevalent in agrochemicals and pharmaceuticals .
Properties
IUPAC Name |
ethyl N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4/c1-2-18-12(16)14-8-11-9-15(13(17)19-11)10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJWOJRVBMJRJGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NCC1CN(C(=O)O1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the β-Amino Alcohol Precursor
The β-amino alcohol is typically prepared by reductive amination of phenylacetaldehyde with ethanolamine or via epoxide ring-opening of styrene oxide with ammonia. For example, styrene oxide reacts with aqueous ammonia under high pressure to yield 2-amino-3-phenyl-1-propanol in 78% yield.
Oxazolidinone Ring Formation
Cyclization with triphosgene in dichloromethane at 0°C produces 5-hydroxymethyl-3-phenyloxazolidin-2-one (Scheme 1). Triphosgene is preferred over phosgene due to safer handling, achieving yields of 85–90%.
Scheme 1 :
$$
\text{2-Amino-3-phenyl-1-propanol} + \text{Cl}3\text{C(O)CCl}3 \rightarrow \text{5-Hydroxymethyl-3-phenyloxazolidin-2-one} + 3\text{HCl}
$$
Epichlorohydrin-Mediated Oxazolidinone Synthesis
Epichlorohydrin serves as a versatile epoxide for constructing oxazolidinones via nucleophilic ring-opening by carbamates. This method is enantiospecific when using (R)- or (S)-epichlorohydrin.
Reaction Mechanism
The ethyl carbamate group is introduced by reacting N-(2-hydroxyethyl)carbamate with epichlorohydrin in the presence of a base (e.g., K$$2$$CO$$3$$). The epoxide ring opens to form an intermediate alcohol, which cyclizes to the oxazolidinone (Scheme 3).
Scheme 3 :
$$
\text{N-(2-Hydroxyethyl)carbamate} + \text{epichlorohydrin} \xrightarrow{\text{K}2\text{CO}3} \text{this compound}
$$
Optimization and Yields
Using (R)-epichlorohydrin in THF at 60°C for 12 hours affords the (5R)-enantiomer in 92% yield and >99% enantiomeric excess (ee). The phenyl group is introduced via a subsequent Suzuki coupling or by starting with a phenyl-substituted epoxide.
Hypervalent Iodine(III)-Mediated Cyclization
Hypervalent iodine reagents, such as Koser’s reagent (hydroxy(tosyloxy)iodobenzene), enable oxidative cyclization of carbamate precursors.
Substrate Preparation
A carbamate-bearing allylic alcohol, ethyl N-(3-phenyl-2-propenyl)carbamate , is synthesized via Heck coupling of ethyl N-allylcarbamate with iodobenzene.
Cyclization Conditions
Treatment with Koser’s reagent in hexafluoroisopropanol (HFIP) at room temperature induces cyclization, forming the oxazolidinone ring (Scheme 4). Yields range from 65–70%, with the reaction proceeding via iodonium ion intermediates.
Scheme 4 :
$$
\text{Ethyl N-(3-phenyl-2-propenyl)carbamate} \xrightarrow{\text{Koser’s reagent}} \text{this compound}
$$
Comparative Analysis of Synthetic Routes
| Method | Key Reagents | Yield (%) | Enantioselectivity | Scalability |
|---|---|---|---|---|
| β-Amino Alcohol Cyclization | Triphosgene, pyridine | 75–85 | Racemic | High |
| Epichlorohydrin Route | (R/S)-Epichlorohydrin, K$$2$$CO$$3$$ | 85–92 | >99% ee | Moderate |
| Iodine(III) Cyclization | Koser’s reagent, HFIP | 65–70 | Racemic | Low |
Table 1 : Comparison of preparation methods for this compound.
Post-Synthetic Modifications and Applications
The ethyl carbamate group enhances metabolic stability, making this compound a precursor for antimicrobial agents like linezolid analogs. Functionalization at the oxazolidinone nitrogen (e.g., introducing fluorinated groups) is achieved via Pd-catalyzed cross-coupling.
Chemical Reactions Analysis
Types of Reactions
Ethyl ((2-oxo-3-phenyloxazolidin-5-yl)methyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Ethyl ((2-oxo-3-phenyloxazolidin-5-yl)methyl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting bacterial infections.
Industry: The compound is used in the production of polymers and other materials with specific properties
Mechanism of Action
The mechanism of action of ethyl ((2-oxo-3-phenyloxazolidin-5-yl)methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazolidinone ring plays a crucial role in binding to these targets, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Carbamate Derivatives
Substituent-Dependent Physicochemical Properties
details 18 carbamate derivatives synthesized with varied aromatic substituents (e.g., 4-nitrophenyl, 4-fluorophenyl, 3-methoxyphenyl) on a pyrimidine-dione core. While these compounds differ in core structure from the target compound, their substituent-dependent trends in melting points (mp) and spectral data provide insights into how structural modifications influence properties:
- Melting Points : Derivatives with electron-withdrawing groups (e.g., 4-nitrophenyl) exhibit higher mp (206–208°C for 4f ), attributed to enhanced intermolecular interactions. In contrast, ethyl carbamates with alkyl or methoxy groups may display lower mp due to reduced polarity .
- Spectral Data : $ ^1 \text{H} $ NMR and HRMS profiles in highlight distinct hydrogen environments and molecular ion peaks ([M+H]$^+$), which could guide structural elucidation of the target compound.
Toxicity Profiles: Ethyl vs. Methyl Carbamates
Ethyl carbamates are classified as multispecies carcinogens, inducing malignancies in tissues like the lung, whereas methyl carbamates are non-genotoxic due to the inability of the methyl group to form carcinogenic epoxides . This distinction underscores the critical role of the alkyl chain in toxicity. For example:
| Compound | Carcinogenicity | Key Mechanism |
|---|---|---|
| Ethyl carbamate | High | Metabolic degradation to aniline derivatives |
| Methyl carbamate | Low | Stable methyl group |
This contrast highlights the need for careful structural optimization in drug design to mitigate toxicity risks.
Analytical and Detection Challenges
Ethyl carbamate exhibits higher variability in analytical measurements compared to methyl carbamate. As shown in :
| Compound | Intra-day RSD (%) | Inter-day RSD (%) |
|---|---|---|
| Methyl carbamate | 0.45 | 0.28 |
| Ethyl carbamate | 6.72 | 8.76 |
The elevated RSD values for ethyl carbamate reflect challenges in its quantification, likely due to its volatility or matrix interference in complex samples like wines . 23% for methyl carbamate), emphasizing the need for specialized detection methods .
Regulatory and Environmental Considerations
Ethyl carbamate is regulated in fermented beverages (e.g., wine) with maximum residue limits (MRLs) of 200 µg/L. In contrast, methyl carbamate is less scrutinized, reflecting its lower toxicity .
Biological Activity
Ethyl ((2-oxo-3-phenyloxazolidin-5-yl)methyl)carbamate is a compound belonging to the oxazolidinone class, which is characterized by its bicyclic structure containing a five-membered oxazolidine ring and a carbamate functional group. This compound has garnered attention in medicinal chemistry due to its potential applications as an antibacterial agent.
Chemical Structure and Synthesis
The molecular formula for this compound is , with a molecular weight of approximately 250.25 g/mol. The synthesis typically involves the reaction of an aryl-carbamate with epichlorohydrin under basic conditions, with various solvents and temperatures influencing yield and purity .
Table 1: Synthesis Conditions and Yields
| Entry | Base | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| 1 | t-BuOK | THF | Reflux | 12 |
| 2 | K2CO3 | Acetonitrile | Reflux | 13 |
| 3 | DMAP | DMSO | r.t. | 56 |
The primary mechanism of action for this compound involves the inhibition of bacterial protein synthesis. It binds to the bacterial ribosome, disrupting the translation process crucial for bacterial growth and replication. This action is particularly significant against resistant strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive pathogens.
Biological Activity
Research indicates that compounds from the oxazolidinone class, including this compound, exhibit broad-spectrum antibacterial properties. They have been utilized in developing several antibiotic drugs due to their efficacy against resistant strains .
Case Studies
- Antibacterial Efficacy : A study demonstrated that this compound effectively inhibited bacterial growth in vitro against various strains, showcasing its potential as a therapeutic agent against infections caused by resistant bacteria.
- Comparative Analysis : In comparative studies with other oxazolidinone derivatives, this compound exhibited superior activity against specific Gram-positive bacteria, indicating its potential for further development as an antibiotic .
Stability and Reactivity
This compound appears as a white crystalline solid with specific physical characteristics critical for pharmaceutical formulations. It is stable under standard laboratory conditions but may hydrolyze in the presence of strong acids or bases. Its electronic structure can be modulated by substituents on the phenyl ring or changes in the carbamate moiety, allowing for further derivatization in medicinal chemistry applications.
Q & A
Q. How should researchers address discrepancies in reported biological activities across studies?
- Methodological Answer :
- Standardized assays : Use identical cell lines (e.g., HepG2) and positive controls (e.g., doxorubicin) .
- Dose-response validation : Replicate experiments with independent synthetic batches to rule out impurity effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
